molecular formula C15H21BO3 B3043458 (E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 871125-68-7

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3043458
CAS RN: 871125-68-7
M. Wt: 260.14 g/mol
InChI Key: MYKJZXRWDIWMDR-MDZDMXLPSA-N
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Description

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-MS-TMD, is a novel boron-containing compound that has been studied for its potential applications in a variety of fields. It is a stable compound with a low melting point and low volatility. 3-MS-TMD is an interesting molecule due to its unique structure, which consists of a boron atom surrounded by four methyl groups and two oxygen atoms, forming a ring-like structure. This structure gives 3-MS-TMD a number of interesting properties, such as its ability to act as a Lewis acid and its ability to form complexes with other molecules.

Scientific Research Applications

Enol Borates Synthesis and Application

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as a derivative of ketone-derived enol borates, plays a crucial role in stereoselective syntheses. These enol borates are stable compounds that can be prepared via borylation of lithium enolates or oxidation of vinylboronates. They exhibit unique stereoconvergent reactions with aldehydes, leading to the formation of syn-aldols, which are significant in organic synthesis and potentially in pharmaceutical applications (Hoffmann, Ditrich, & Fröch, 1987).

Catalytic Dehydrogenative Borylation

In catalysis, this compound demonstrates its efficacy in the dehydrogenative borylation of vinylarenes. Utilizing catalysts like rhodium and ruthenium, it allows for the stereoselective synthesis of vinylboronates. This process is integral to the development of regio- and stereodefined (E)-2-arylethenylboronates, which have broad applications in organic synthesis and materials science (Murata et al., 2002).

Fluorescence Probes for Hydrogen Peroxide Detection

Another significant application is in the development of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, including variants like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane, exhibit distinct fluorescence responses to H2O2, making them vital in biochemical and medical research (Lampard et al., 2018).

Synthesis of Pinacolylboronate-Substituted Stilbenes

This compound is instrumental in synthesizing novel derivatives, such as pinacolylboronate-substituted stilbenes. These derivatives have potential in synthesizing conjugated polyene, a new material for Liquid Crystal Display (LCD) technology, and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Development of Lipogenic Inhibitors

Furthermore, this compound forms the basis for novel lipogenic inhibitors. Its derivatives have shown potential in suppressing lipogenic gene expression in mammalian hepatocytes and could lead to new lipid-lowering drugs (Das et al., 2011).

Crystal Structure Analysis

In crystallography, the crystal structure of related compounds has been determined, providing insights into molecular interactions and stability. This is crucial for understanding the molecular properties and potential applications in materials science and drug design (Seeger & Heller, 1985).

properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-11H,1-5H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJZXRWDIWMDR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143171
Record name 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

871125-68-7
Record name 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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